2-(4-Amino-2-fluorophenyl)acetonitrile
Overview
Description
2-(4-Amino-2-fluorophenyl)acetonitrile, a derivative within the class of α-aminonitriles, is significant in organic chemistry due to its potential applications in pharmaceuticals and material science. These compounds are studied for their synthetic utility and ability to participate in various chemical transformations.
Synthesis Analysis
The synthesis of related fluorinated α-aminonitriles follows a 'green protocol,' characterized by environmental friendliness. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been synthesized, showcasing the methodological advancements in preparing such compounds with minimal environmental impact (Brahmachari et al., 2015).
Molecular Structure Analysis
The molecular structure is typically determined using X-ray crystallography, providing insights into the compound's geometry, bond lengths, and angles. The detailed structural analysis supports the understanding of its reactivity and interactions with other molecules. The mentioned compound crystallizes in the orthorhombic space group, with a crystal structure solved by direct methods and refined to a final R-value indicating high-quality data (Brahmachari et al., 2015).
Chemical Reactions and Properties
Chemical reactions of these compounds often involve nucleophilic addition due to the presence of the cyano group, making them versatile intermediates in organic synthesis. Their reactivity can be further explained through various molecular descriptors and reactivity surfaces analyzed via theoretical calculations (Brahmachari et al., 2015).
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility in various solvents, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. These properties are typically determined through experimental studies.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting its behavior in chemical reactions. Spectroscopic techniques like FT-IR and NMR are instrumental in characterizing these compounds and understanding their functional groups and molecular dynamics (Brahmachari et al., 2015).
Scientific Research Applications
Synthesis and Characterization : A study by Brahmachari et al. (2015) focused on synthesizing a similar fluorinated α-aminonitrile compound and characterizing it through spectral and X-ray crystallographic analyses. This study contributes to the understanding of the structural and chemical properties of such compounds (Brahmachari et al., 2015).
Enantioselective Sensing : Mei and Wolf (2004) developed a chiral fluorosensor for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research highlights the potential of fluorinated compounds in selective chemical sensing (Mei & Wolf, 2004).
Green Synthesis of Derivatives : Govindaraju et al. (2016) investigated a catalyst-free synthesis of novel derivatives using a similar compound, 4-fluorophenylacetonitrile, demonstrating an environmentally friendly approach to chemical synthesis (Govindaraju et al., 2016).
Optical Signalling of Anions : Thiagarajan and Ramamurthy (2007) presented a study on acridinedione fluorophore, which acts as a sensor for anions in acetonitrile. The study indicates the application of fluorinated compounds in the development of optical sensors (Thiagarajan & Ramamurthy, 2007).
Photophysical and Metal Ion Signaling Properties : Banthia et al. (2005) explored the photophysical and metal ion signaling behavior of various 4-amino-1,8-naphthalimide derivatives in acetonitrile. This research contributes to understanding how such compounds interact with metal ions, which is vital in developing chemical sensors (Banthia, Sarkar, & Samanta, 2005).
Fluorometric Chemosensors for Ion Recognition : Esteves, Raposo, and Costa (2016) synthesized novel fluorescent amino acids based on imidazolyl-phenylalanine for ion recognition, highlighting the application of fluorinated compounds in creating sensitive chemical sensors (Esteves, Raposo, & Costa, 2016).
Safety And Hazards
The safety information available indicates that “2-(4-Amino-2-fluorophenyl)acetonitrile” is potentially hazardous . The associated hazard statements include H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(4-amino-2-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUJEAFUVGEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595213 | |
Record name | (4-Amino-2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-fluorophenyl)acetonitrile | |
CAS RN |
180146-78-5 | |
Record name | (4-Amino-2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.